2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride
Overview
Description
2-(Azetidin-3-yloxy)-N-methylacetamide hydrochloride is a chemical compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction between an imine and an alkene component. This [2 + 2] photocycloaddition reaction is one of the most efficient ways to synthesize functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization steps(4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidines with different functional groups.
Scientific Research Applications
2-(Azetidin-3-yloxy)-N-methylacetamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows the compound to bind to various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride: This compound is structurally similar but contains an additional methyl group on the nitrogen atom.
Methyl 2-(oxetan-3-ylidene)acetate: This compound contains an oxetane ring instead of an azetidine ring.
Uniqueness
2-(Azetidin-3-yloxy)-N-methylacetamide hydrochloride is unique due to its specific azetidine ring structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in research and medicine.
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- CAS Number : 1384430-03-8
- Molecular Weight : 178.63 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring structure may facilitate binding to various enzymes or receptors, potentially leading to inhibition of their activity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, which can be beneficial in treating diseases where these enzymes are overactive.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways and potentially affecting neurological functions.
Biological Activity
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 30 |
Escherichia coli | 50 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicate:
- Hela Cells : IC = 120 µg/mL
- A549 Cells : IC = 150 µg/mL
These findings suggest that while the compound has some cytotoxic effects, it remains within a range that could be therapeutically relevant.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Antibacterial Efficacy :
- A study investigated the compound's effectiveness against multi-drug resistant strains of S. aureus. Results showed that it outperformed traditional antibiotics at certain concentrations, indicating its potential as a novel therapeutic agent.
-
Case Study on Cancer Treatment :
- In a controlled study involving A549 lung cancer cells, treatment with varying concentrations of the compound resulted in reduced cell viability, suggesting a possible role in cancer therapy.
Research Applications
The unique properties of this compound position it as a valuable candidate in several fields:
- Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer agents.
- Pharmacology : For studying enzyme interactions and receptor dynamics.
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-N-methylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)4-10-5-2-8-3-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUJUJOXNQQBPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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